molecular formula C9H9BO2 B1532765 3-(Prop-1-ynyl)phenylboronic acid CAS No. 1189373-19-0

3-(Prop-1-ynyl)phenylboronic acid

Cat. No. B1532765
CAS RN: 1189373-19-0
M. Wt: 159.98 g/mol
InChI Key: IYTRBBPLPNGLBT-UHFFFAOYSA-N
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Description

3-(Prop-1-ynyl)phenylboronic acid is a boronic acid derivative . It is commonly used in organic synthesis . The boron atom in the compound is sp2-hybridized and contains an empty p-orbital .


Synthesis Analysis

The synthesis of 3-(Prop-1-ynyl)phenylboronic acid can be achieved through various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 3-(Prop-1-ynyl)phenylboronic acid is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acids, including 3-(Prop-1-ynyl)phenylboronic acid, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .


Physical And Chemical Properties Analysis

3-(Prop-1-ynyl)phenylboronic acid is a white powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Reactive Extraction in Biochemical Separation

Phenylboronic acids, such as 3-(Prop-1-ynyl)phenylboronic acid, have been utilized in reactive extraction processes due to their boron affinity function. This is particularly useful in separating low concentration products that contain dihydroxy groups. For instance, studies have explored the thermodynamic feasibility of reactions between phenylboronic acids and compounds like 1,3-propanediol in aqueous solutions, where ionized boronic acid groups reversibly covalently bind to dihydroxy groups .

Affinity Chromatography for Biomolecule Purification

Phenylboronic acid-functionalized materials have shown high binding affinity and capacity for biomolecules such as adenosine and catechol. This makes them suitable for applications in affinity chromatography, where selective separation and purification of these biomolecules are required .

Diagnostic and Therapeutic Applications

The unique chemistry of phenylboronic acids has been leveraged in various diagnostic and therapeutic applications. This includes the development of new molecular bases for analytical purposes and therapeutic strategies, such as interactions with sialic acid as a molecular target and drug delivery applications .

Mechanism of Action

Phenylboronic acids selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction . This principle of boronate affinity reaction is pH-dependent .

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Phenylboronic acids, including 3-(Prop-1-ynyl)phenylboronic acid, are increasingly utilized in diverse areas of research. These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

properties

IUPAC Name

(3-prop-1-ynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTRBBPLPNGLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-1-ynyl)phenylboronic acid

CAS RN

1189373-19-0
Record name [3-(prop-1-yn-1-yl)phenyl]boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 3.7 mL, 9.4 mmol) was added dropwise to a solution of 1-bromo-3-(prop-1-ynyl)benzene (Intermediate 31, 1.66 g, 8.51 mmol) and triisopropyl borate (2.2 mL, 9.4 mmol) in tetrahydrofuran (5 mL) and toluene (15 mL) at −78° C. under an argon atmosphere. The reaction mixture was stirred for 30 min. and then allowed to reach r.t. and stirred for 1 h. The mixture was cooled to −78° C., and 3 M aq. hydrochloric acid was added and the mixture was stirred at r.t. for 15 min. The mixture was basified by addition of solid KOH. 2-methyl-tetrahydrofuran was added under stirring and the obtained solid was collected by filtration affording the title compound 1.0 g (75% yield). 1H NMR (500 MHz, DMSO-d6) δ ppm 2.01 (s, 3 H), 6.92-7.03 (m, 1 H), 7.09-7.20 (m, 1 H), 7.55-7.79 (m, 2 H).
Quantity
3.7 mL
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reactant
Reaction Step One
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1.66 g
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0 (± 1) mol
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2.2 mL
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5 mL
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15 mL
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solvent
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0 (± 1) mol
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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